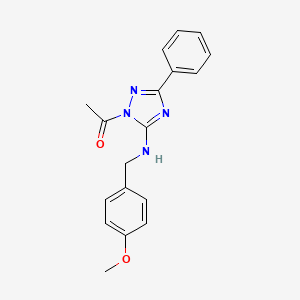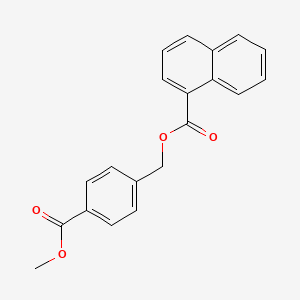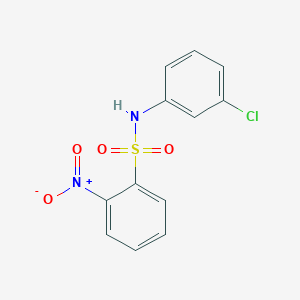
N-2-adamantyl-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-3-methyl-4-nitrobenzamide (AMNB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family, which is commonly used in the synthesis of different drugs and pharmaceuticals. AMNB has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
N-2-adamantyl-3-methyl-4-nitrobenzamide exerts its pharmacological effects through the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. Additionally, N-2-adamantyl-3-methyl-4-nitrobenzamide has been shown to modulate the activity of specific receptors in the body, which can affect various physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer. Additionally, N-2-adamantyl-3-methyl-4-nitrobenzamide has been shown to modulate the activity of specific receptors in the body, which can affect various physiological processes such as inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-3-methyl-4-nitrobenzamide has several advantages as a research tool, including its high potency and selectivity for specific targets in the body. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-2-adamantyl-3-methyl-4-nitrobenzamide, including the development of new drugs and pharmaceuticals based on this compound. Additionally, further studies are needed to determine the safety and efficacy of N-2-adamantyl-3-methyl-4-nitrobenzamide in humans, as well as its potential applications in other fields such as neuroscience and immunology. Finally, the use of N-2-adamantyl-3-methyl-4-nitrobenzamide as a research tool for the study of specific enzymes and receptors in the body is an area of active research.
Méthodes De Synthèse
N-2-adamantyl-3-methyl-4-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 2-adamantylamine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-2-adamantyl-3-methyl-4-nitrobenzamide has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the development of new drugs and pharmaceuticals, particularly in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-10-4-13(2-3-16(10)20(22)23)18(21)19-17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,11-12,14-15,17H,5-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSORIAIUGFYKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5871057.png)

![N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5871077.png)



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)

